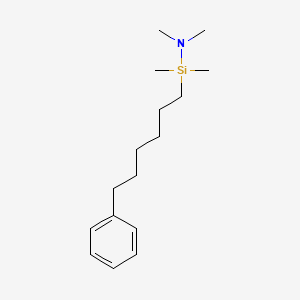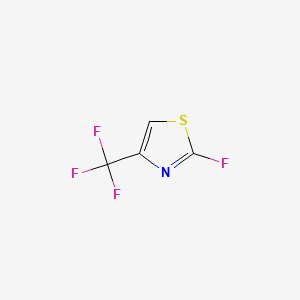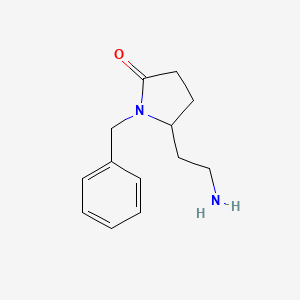
6-Fenilhexildimetil(dimetilamino)silano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylhexyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C16H29NSi. It is a member of the organoaminosilane family and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and material science.
Aplicaciones Científicas De Investigación
6-Phenylhexyldimethyl(dimethylamino)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the modification of surfaces and the preparation of silicon-based materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the study of silicon-based biocompatible materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexyldimethyl(dimethylamino)silane typically involves a multi-step process:
Formation of 6-Phenylhexyl Bromide: This is achieved by reacting hexyl bromide with phenylmagnesium bromide.
Reaction with Dimethylchlorosilane: The 6-Phenylhexyl bromide is then reacted with dimethylchlorosilane to form 6-Phenylhexyldimethylchlorosilane.
Industrial Production Methods
Industrial production of 6-Phenylhexyldimethyl(dimethylamino)silane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylhexyldimethyl(dimethylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 6-Phenylhexyldimethyl(dimethylamino)silane involves its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylamino group can donate electron density, making the silicon atom more reactive. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways and facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
- Phenethyldimethylchlorosilane
- p-Tolyldimethylchlorosilane
- Hexyltrimethylsilane
Uniqueness
6-Phenylhexyldimethyl(dimethylamino)silane is unique due to its specific combination of a phenyl group and a dimethylamino group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
N-[dimethyl(6-phenylhexyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NSi/c1-17(2)18(3,4)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,5-6,8,11-12,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFRIVVLOMMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester](/img/structure/B572081.png)
![3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride](/img/structure/B572083.png)

